C15H16FN3O5S3

Description

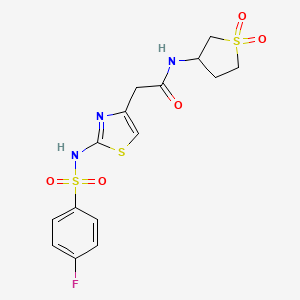

C₁₅H₁₆FN₃O₅S₃ is a fluorinated organic compound characterized by a complex structure incorporating sulfur, nitrogen, and oxygen atoms. The fluorine atom likely enhances metabolic stability and membrane permeability, a common feature in pharmaceuticals such as fluoroquinolones or sulfa drugs .

Properties

Molecular Formula |

C15H16FN3O5S3 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C15H16FN3O5S3/c16-10-1-3-13(4-2-10)27(23,24)19-15-18-12(8-25-15)7-14(20)17-11-5-6-26(21,22)9-11/h1-4,8,11H,5-7,9H2,(H,17,20)(H,18,19) |

InChI Key |

ZVTPDHYGCOTGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H16FN3O5S3 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, sulfonation, and fluorination.

Coupling Reactions: These intermediates are then subjected to coupling reactions, where they are combined under controlled conditions to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

C15H16FN3O5S3: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often employing reagents such as sodium borohydride or lithium aluminum hydride, result in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C15H16FN3O5S3: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C15H16FN3O5S3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Data Table: Key Properties of C₁₅H₁₆FN₃O₅S₃ and Comparators

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| C₁₅H₁₆FN₃O₅S₃ | C₁₅H₁₆FN₃O₅S₃ | 433.44 | Fluorine, sulfonamides, heterocycles | Antimicrobials, enzyme inhibitors |

| Oxythiamine | C₁₂H₁₆N₃O₂S | 281.34 | Thiazole, amine | Thiamine antagonist |

| 4-Chloro-7-nitrobenzoxadiazole | C₆H₂N₃O₃Cl | 215.56 | Nitro, chloro, benzoxadiazole | Fluorescent tagging |

| C₁₆H₁₅N₃O₅ | C₁₆H₁₅N₃O₅ | 329.31 | Pyrazine, ester, methoxy | Pharmaceutical intermediates |

Research Findings and Implications

- Molecular Weight Effects : C₁₅H₁₆FN₃O₅S₃’s higher molecular weight (433.44 g/mol) compared to oxythiamine (281.34 g/mol) and C₆H₂N₃O₃Cl (215.56 g/mol) suggests reduced solubility but increased thermal stability and binding affinity .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity in C₁₅H₁₆FN₃O₅S₃ may enhance target selectivity compared to chlorine in C₆H₂N₃O₃Cl, reducing off-target interactions .

- Sulfur Content : The three sulfur atoms in C₁₅H₁₆FN₃O₅S₃ could enable disulfide bridging or sulfonamide-mediated enzyme inhibition, a mechanism absent in C₁₆H₁₅N₃O₅ .

Biological Activity

C15H16FN3O5S3, also known as N-Hexyl-N-propanoylglycine, is a compound that has garnered attention in various fields, including biology and medicine. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : this compound

- Molecular Weight : 393.48 g/mol

- Structure : The compound features multiple functional groups including amines, carboxylic acids, and sulfonamides, which contribute to its biological activity.

N-Hexyl-N-propanoylglycine interacts with specific molecular targets and pathways within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering metabolic rates.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

N-Hexyl-N-propanoylglycine has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

- Anti-inflammatory Effects : Studies suggest that N-Hexyl-N-propanoylglycine may have anti-inflammatory properties by modulating the release of pro-inflammatory cytokines and inhibiting inflammatory pathways.

- Potential Role in Metabolic Pathways : The compound is being explored for its role in metabolic regulation, particularly in conditions such as obesity and diabetes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-Hexyl-N-propanoylglycine highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing significant antibacterial activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

This study underscores the potential of N-Hexyl-N-propanoylglycine as an antimicrobial agent suitable for further development into therapeutic applications.

Case Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, N-Hexyl-N-propanoylglycine was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples compared to control groups.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| N-Hexyl-N-propanoylglycine | 80 | 120 |

These findings suggest that the compound can effectively mitigate inflammatory responses in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.